

# An In-depth Technical Guide to 3,5-Difluoro-2-nitrophenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3,5-Difluoro-2-nitrophenol**

Cat. No.: **B127638**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of **3,5-Difluoro-2-nitrophenol**, a fluorinated aromatic compound with potential applications in various fields of chemical research. While its direct biological activities and specific roles in drug development are not extensively documented in publicly available literature, its structural motifs are of interest in medicinal chemistry. This document summarizes the known data for this compound, including its Chemical Abstracts Service (CAS) number, molecular properties, and a detailed experimental protocol for its synthesis.

## Chemical and Physical Properties

**3,5-Difluoro-2-nitrophenol** is a yellow crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized in the tables below, providing a quick reference for researchers.

## Table 1: General and Chemical Properties

Property	Value	Source(s)
CAS Number	151414-46-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> F <sub>2</sub> NO <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	175.09 g/mol	<a href="#">[2]</a>
Appearance	Yellow crystalline powder	<a href="#">[1]</a>
Purity (typical)	≥97%	<a href="#">[2]</a>

**Table 2: Computed Physicochemical Properties**

Property	Value	Source(s)
Topological Polar Surface Area (TPSA)	63.37 Å <sup>2</sup>	<a href="#">[2]</a>
LogP (Octanol-Water Partition Coefficient)	1.5786	<a href="#">[2]</a>
Hydrogen Bond Acceptors	3	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Rotatable Bonds	1	<a href="#">[2]</a>

Note: Specific experimental data for melting point, boiling point, and solubility of **3,5-Difluoro-2-nitrophenol** are not readily available in the cited literature. Researchers should determine these properties experimentally as needed.

## Synthesis of 3,5-Difluoro-2-nitrophenol

A detailed experimental protocol for the synthesis of **3,5-Difluoro-2-nitrophenol** has been reported, involving the nucleophilic aromatic substitution of a fluorine atom in 1,3,5-trifluoro-2-nitrobenzene.[\[1\]](#)

## Experimental Protocol

Materials:

- 1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol)
- Dimethyl sulfoxide (DMSO, 50 mL)
- 10 N Sodium hydroxide solution (12 mL, 120 mmol)
- Water (H<sub>2</sub>O)
- Diethyl ether (Et<sub>2</sub>O)
- 1 N Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography
- Chloroform (CHCl<sub>3</sub>)
- Ethyl acetate (EtOAc)

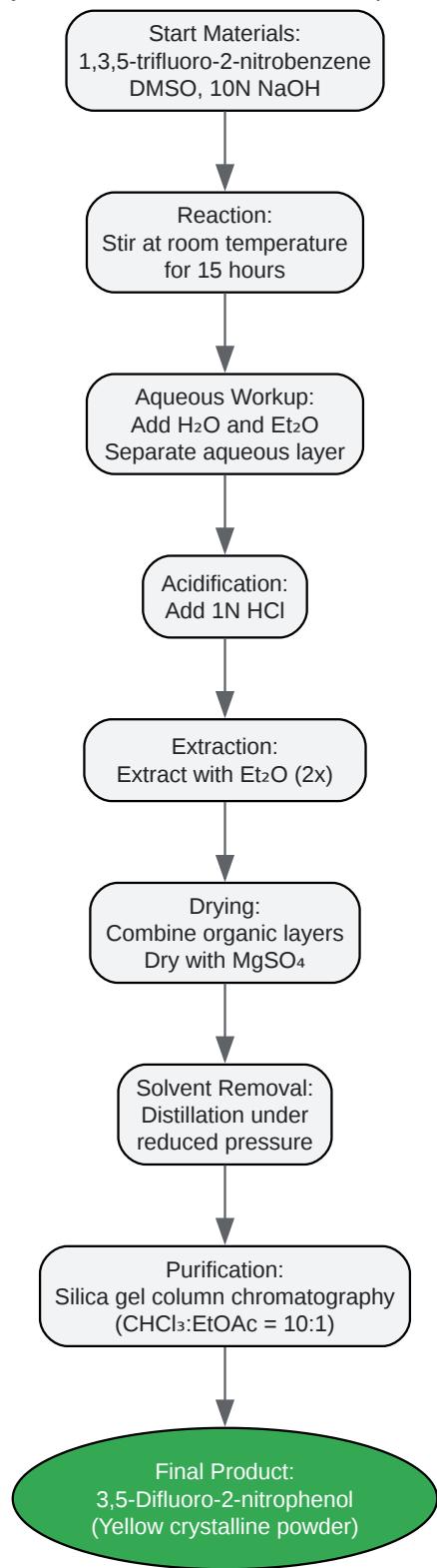
#### Procedure:

- To a reaction flask, add dimethyl sulfoxide (50 mL) and 10 N sodium hydroxide solution (12 mL).
- Add 1,3,5-trifluoro-2-nitrobenzene (10.0 g) to the solution.
- Stir the reaction mixture at room temperature for 15 hours.
- After the reaction is complete, add water (100 mL) and diethyl ether (200 mL) to the reaction mixture for extraction and stratification.
- Separate the layers and collect the aqueous layer.
- Acidify the aqueous layer with 1 N hydrochloric acid.
- Extract the acidified aqueous layer with diethyl ether (2 x 200 mL).
- Combine the organic phases and dry over anhydrous magnesium sulfate.

- Remove the solvent by distillation under reduced pressure.
- Purify the crude product by silica gel column chromatography using a mixture of chloroform and ethyl acetate (10:1, v/v) as the eluent.
- The final product, **3,5-difluoro-2-nitrophenol**, is obtained as a yellow crystalline powder (7.97 g, 81% yield).[\[1\]](#)

## Synthesis Workflow Diagram

## Synthesis of 3,5-Difluoro-2-nitrophenol

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **3,5-Difluoro-2-nitrophenol**.

## Spectral Data

The characterization of **3,5-Difluoro-2-nitrophenol** is supported by spectroscopic data, primarily <sup>1</sup>H NMR.

### <sup>1</sup>H NMR (CDCl<sub>3</sub>)

- δ 6.53-6.59 (m, 1H)
- δ 6.66-6.70 (m, 1H)
- δ 10.87 (d, J = 1.2 Hz, 1H)[1]

Note: Further spectral characterization using <sup>13</sup>C NMR, <sup>19</sup>F NMR, Mass Spectrometry, and IR spectroscopy would be beneficial for a complete structural elucidation and confirmation.

## Biological Activity and Applications in Drug Development

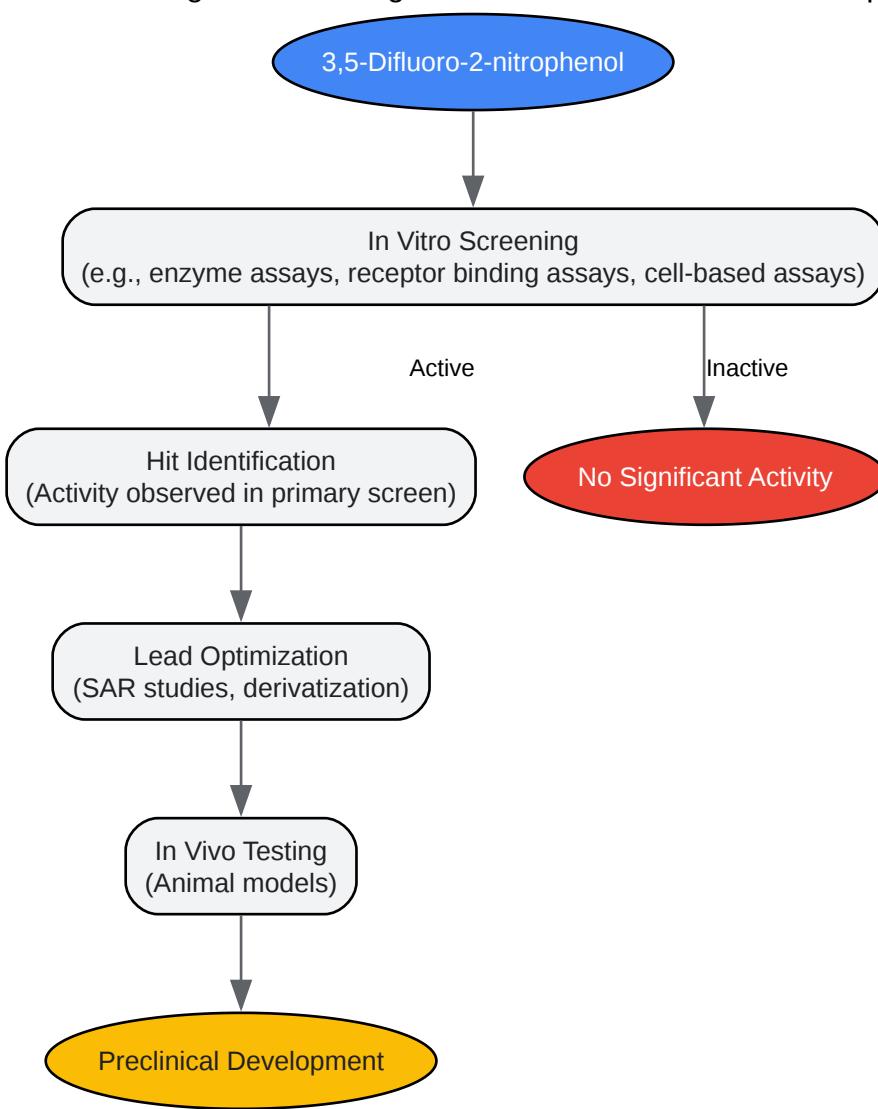
Currently, there is a notable lack of publicly available scientific literature detailing the specific biological activities of **3,5-Difluoro-2-nitrophenol** or its direct applications in drug discovery and development. While nitrophenol compounds, in general, are known to be used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, the specific role of this difluorinated analog remains largely unexplored in a biological context.[3]

The presence of the nitro group and fluorine atoms on the phenol ring suggests that this compound could be a subject of interest for medicinal chemists. The nitro group is a known pharmacophore in some drug classes, though it can also be associated with toxicity.[4] Fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and pharmacokinetic properties.

Given the absence of direct biological data, the following logical pathway outlines a potential workflow for the initial biological screening of **3,5-Difluoro-2-nitrophenol**.

## Hypothetical Biological Screening Workflow

## Hypothetical Biological Screening Workflow for 3,5-Difluoro-2-nitrophenol

[Click to download full resolution via product page](#)

Caption: A potential workflow for the biological evaluation of novel compounds.

## Conclusion

**3,5-Difluoro-2-nitrophenol** is a readily synthesizable fluorinated aromatic compound. This guide has provided the essential chemical and physical data available for this molecule, along with a detailed synthesis protocol and spectral information. While its potential as a building block in medicinal chemistry is evident due to its functional groups, its biological activity and involvement in signaling pathways have not been reported. Further research is warranted to explore the potential of **3,5-Difluoro-2-nitrophenol** and its derivatives in the field of drug

discovery and development. Researchers are encouraged to perform initial biological screenings to elucidate its potential therapeutic applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 3,5-Difluoro-2-nitrophenol | 151414-46-9 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Nitrophenols | ToxFAQs™ | ATSDR [www.cdc.gov]
- 4. Phenol, 2-nitro- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Difluoro-2-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b127638#3-5-difluoro-2-nitrophenol-cas-number-and-properties>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)